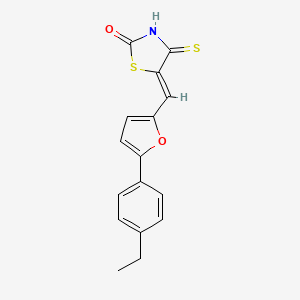
(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, commonly known as ETPTZ, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 2-mercaptothiazolidinone and 4-ethylphenylfuran-2-carbaldehyde in the presence of a base.
Scientific Research Applications
Anticancer Activity
Compounds related to (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one have demonstrated significant potential in cancer research. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. These derivatives exhibit moderate to strong antiproliferative activity in a dose-dependent manner on different human leukemia cell lines. The importance of electron donating groups on the thiazolidinone moiety was highlighted, indicating a crucial role for the 4th position of the substituted aryl ring in anticancer properties (Chandrappa et al., 2009). Additionally, another study synthesized novel thioxothiazolidin-4-one derivatives, investigating their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor, demonstrating significant tumor volume reduction and life span increase in mice (Chandrappa et al., 2010).
Antimicrobial Activity
Some derivatives of this compound have shown promise in antimicrobial applications. For instance, a study synthesized new pyrazolyl-2, 4-thiazolidinediones, evaluating their antibacterial and antifungal activities. These compounds were found effective against Gram-positive bacteria and exhibited remarkable antifungal activity (Aneja et al., 2011). In another study, derivatives were synthesized and tested for their antibacterial potency, showing higher effectiveness than ampicillin against all bacteria tested and demonstrating a high degree of antifungal activity (Horishny et al., 2022).
Anti-Inflammatory Activity
The compound and its derivatives have also been explored for their anti-inflammatory potential. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity, finding significant effectiveness among some compounds (Sunder & Maleraju, 2013).
Aldose Reductase Inhibitory Activity
Moreover, derivatives of this compound have been assessed for aldose reductase inhibitory activity, a target for diabetes treatment. A study synthesized a series of derivatives and evaluated their effectiveness as aldose reductase inhibitors, finding some compounds with comparable potency to known inhibitors (Murata et al., 1999).
properties
IUPAC Name |
(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-2-10-3-5-11(6-4-10)13-8-7-12(19-13)9-14-15(20)17-16(18)21-14/h3-9H,2H2,1H3,(H,17,18,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYPHNPYKJVJC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

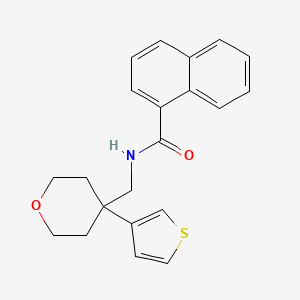
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2631650.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)

![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
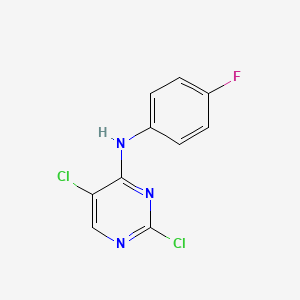
![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)

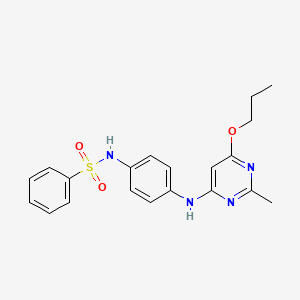
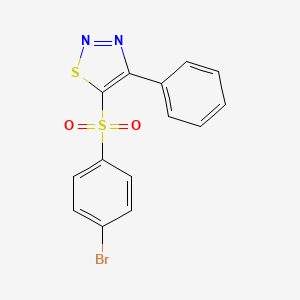
![6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid](/img/structure/B2631668.png)
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)
![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)